molecular formula C14H19BrN2O B4735372 N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B4735372
M. Wt: 311.22 g/mol
InChI Key: HPPZHOFQCHJBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as BDPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDPA belongs to the class of compounds known as pyrrolidinyl acetamides, which have been studied for their ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide modulates the activity of the nicotinic acetylcholine receptor by binding to a specific site on the receptor known as the allosteric site. This binding enhances the activity of the receptor, leading to increased neurotransmitter release and synaptic plasticity. N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide also modulates the activity of the GABA-A receptor by binding to a specific site on the receptor known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibition of neurotransmitter release and decreased synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to improve motor function in animal models of Parkinson's disease. These effects are thought to be due to the modulation of nicotinic acetylcholine and GABA-A receptors by N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for precise modulation of receptor activity without affecting other receptors or systems in the body. One limitation of using N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide. One direction is to investigate the potential therapeutic applications of N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide in human subjects. Another direction is to study the effects of N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide on other receptors and systems in the body. Finally, there is a need for further research on the synthesis and purification of N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide to improve its yield and purity.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2-bromo-4,5-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the GABA-A receptor. These receptors play a crucial role in the regulation of neurotransmitter release and synaptic plasticity, which are important processes for maintaining normal brain function.

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-10-7-12(15)13(8-11(10)2)16-14(18)9-17-5-3-4-6-17/h7-8H,3-6,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPZHOFQCHJBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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